

"CAS number 89283-46-5 properties and handling"

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Compound of Interest

Compound Name:	4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine
Cat. No.:	B1313969

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An In-depth Technical Guide to 4-chloro-6-(methylsulfonyl)pyrimidine (CAS 89283-46-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-6-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that serves as a versatile and reactive intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including a wide array of kinase inhibitors used in oncology. This document provides a comprehensive overview of the known properties, synthesis, and handling of 4-chloro-6-(methylsulfonyl)pyrimidine (CAS 89283-46-5), with a focus on its application as a key building block for the synthesis of targeted therapeutics.

Physicochemical Properties

The fundamental properties of 4-chloro-6-(methylsulfonyl)pyrimidine are summarized below. This data is essential for its proper handling, storage, and use in chemical synthesis.

Property	Value
CAS Number	89283-46-5
Molecular Formula	C ₅ H ₅ CIN ₂ O ₂ S
Molecular Weight	192.62 g/mol
IUPAC Name	4-chloro-6-(methylsulfonyl)pyrimidine
Appearance	White solid (typical)
Canonical SMILES	CS(=O)(=O)C1=CC(=NC=N1)Cl
InChI Key	LNJVTFNEAPYZIU-UHFFFAOYSA-N

Synthesis and Reactivity

4-chloro-6-(methylsulfonyl)pyrimidine is typically synthesized from its thioether precursor. Its reactivity is characterized by the presence of two key electrophilic sites on the pyrimidine ring: the chlorine atom at the C4 position and the methylsulfonyl group at the C6 position.

Experimental Protocol: Synthesis

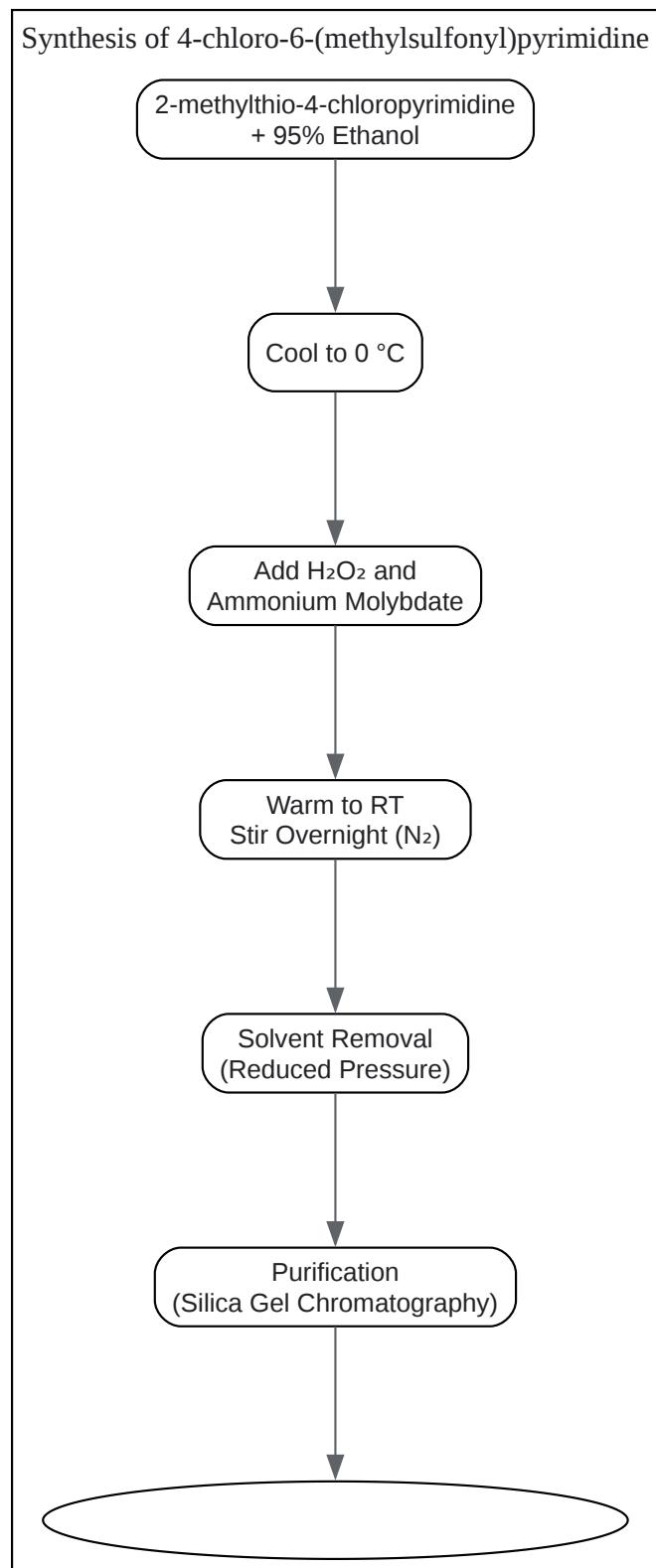
A common method for the preparation of 4-chloro-6-(methylsulfonyl)pyrimidine involves the oxidation of the corresponding methylthio derivative.

General Procedure for the Synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine from 2-methylthio-4-chloropyrimidine:[1]

- To a 250-mL single-necked flask, add 2-methylthio-4-chloropyrimidine (7.25 mL, 62.3 mmol) and 95% ethanol (100 mL).
- Cool the mixture to 0 °C under magnetic stirring.
- Slowly add 30% hydrogen peroxide (14.4 mL, 187 mmol) and ammonium molybdate tetrahydrate (2.18 g, 1.87 mmol) dropwise to the cooled mixture.
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight under a nitrogen atmosphere.

- Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
- Add water (200 mL) and evaporate to remove residual solvent.
- Dry the resulting product with anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography to yield the final product.

Diagram: Synthetic Workflow



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Caption: Workflow for the synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine.

Chemical Reactivity and Handling

The handling of 4-chloro-6-(methylsulfonyl)pyrimidine is dictated by its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The two leaving groups (Cl and SO₂Me) allow for sequential and chemoselective functionalization.

Key Reactivity Points:

- **Chemoselectivity:** The outcome of reactions with nucleophiles, such as amines, is highly dependent on the nature of the amine and the reaction conditions (e.g., base, solvent).
- **Reaction with Anilines and Secondary Aliphatic Amines:** In the presence of weak bases, these amines selectively displace the chloride group at the C4 position.[2]
- **Reaction with Deprotonated Anilines:** Stronger basic conditions lead to the displacement of the methylsulfonyl group at the C6 position.[2]
- **Reaction with Primary Aliphatic Amines:** These amines tend to selectively displace the sulfone group.[2]

Handling Precautions:

- **Hazard Identification:** This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, eye protection, and face protection.
- **Storage:** Store in a well-ventilated place. Keep the container tightly closed.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

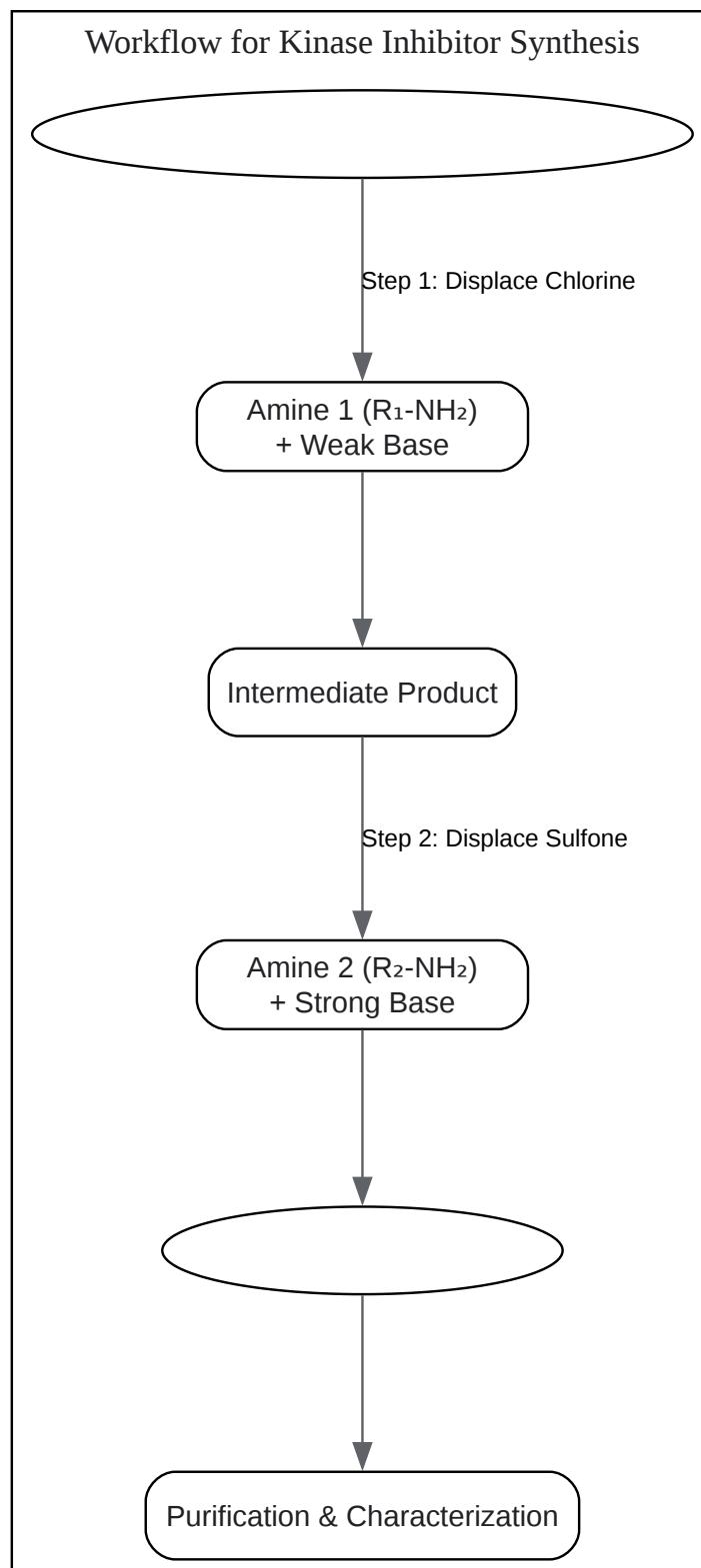
While 4-chloro-6-(methylsulfonyl)pyrimidine is not typically a final drug product, it is a critical intermediate for creating more complex molecules with therapeutic potential. Its structure is analogous to other di-substituted pyrimidines, like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, which are used to synthesize potent kinase inhibitors, such as those targeting Aurora kinases.

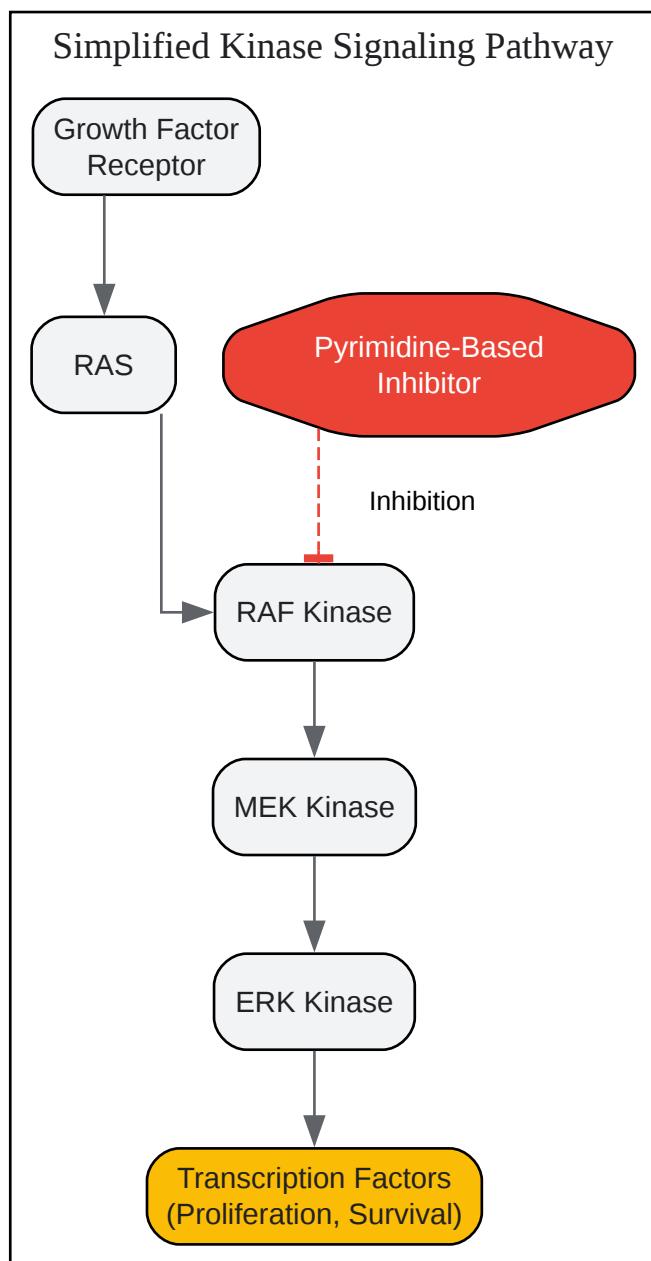
[3] Kinase inhibitors are a major class of cancer therapeutics that block the action of protein kinases, enzymes that are often overactive in cancer cells.

Hypothetical Experimental Workflow: Synthesis of a Kinase Inhibitor

The following workflow illustrates how 4-chloro-6-(methylsulfonyl)pyrimidine could be used in a two-step SNAr reaction to build a hypothetical kinase inhibitor.

Diagram: Hypothetical Kinase Inhibitor Synthesis





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